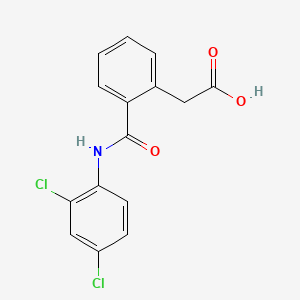

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid

Description

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid (CAS: 937604-95-0) is a phenylacetic acid derivative featuring a carbamoyl group linked to a 2,4-dichlorophenylamine moiety. This compound is structurally characterized by two chlorine atoms at the 2- and 4-positions of the phenyl ring and a carbamoyl bridge connecting to the acetic acid backbone. It is primarily utilized as a pharmaceutical intermediate, as indicated by its availability from chemical suppliers like Combi-Blocks . Its molecular formula is C₁₅H₁₀Cl₂N₂O₃, with a molecular weight of 337.16 g/mol.

Properties

IUPAC Name |

2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGIHAXAKXRFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid typically involves the reaction of 2,4-dichloroaniline with phenylacetic acid derivatives. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. The process may include steps such as:

Nitration: Introduction of nitro groups to the phenyl ring.

Reduction: Conversion of nitro groups to amino groups.

Acylation: Formation of the carbamoyl group by reacting with acyl chlorides.

Hydrolysis: Conversion of ester groups to carboxylic acids.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also involve purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Properties

The compound has been studied for its anti-inflammatory and analgesic effects, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its structure suggests it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. Research indicates that the dichlorophenyl group enhances its lipophilicity, potentially improving bioavailability and efficacy against pain and inflammation.

2. Drug Design and Development

Computational modeling and structure-activity relationship studies have been employed to explore the pharmacological properties of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid. These studies reveal that modifications to the compound can significantly impact its binding affinity to biological targets, making it a candidate for further development as a therapeutic agent.

Agricultural Chemistry Applications

1. Analytical Standard for Herbicide Detection

This compound serves as an internal standard in gas chromatography for the determination of phenoxyalkanoic acid herbicides in biological samples such as blood or soil extracts. Its use allows for accurate quantification of herbicide levels, aiding in environmental monitoring and pesticide safety assessments .

Case Studies

| Study | Objective | Methods | Results |

|---|---|---|---|

| Study on Anti-inflammatory Effects | Investigate the compound's anti-inflammatory properties | In vitro assays on cyclooxygenase inhibition | Demonstrated significant inhibition of prostaglandin synthesis |

| Herbicide Detection Methodology | Evaluate the efficiency of this compound as an internal standard | Gas chromatography with electron-capture detection | Achieved high sensitivity and specificity in quantifying herbicides in environmental samples |

Mechanism of Action

The mechanism of action of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on the position of chlorine substituents, functional groups (e.g., carbamoyl vs. amino), and biological targets. Key comparisons include:

Diclofenac (2-[(2,6-Dichlorophenyl)amino]phenylacetic Acid)

- Structure: Contains a 2,6-dichlorophenyl group linked via an amino group to the acetic acid backbone.

- Activity: A well-known NSAID inhibiting cyclooxygenase (COX) enzymes .

Aceclofenac (2-[2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetic Acid)

- Structure : An ester derivative of Diclofenac with an additional acetyloxy group.

- Activity : Prodrug of Diclofenac, offering improved gastrointestinal tolerance .

- Key Difference : The target compound lacks the ester moiety, suggesting different pharmacokinetic profiles.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Features a 3,4-dichlorophenyl group and a pyrazolyl acetamide.

- Key Difference : The pyrazolyl ring introduces conformational rigidity, whereas the target compound’s carbamoyl group may enhance hydrogen-bonding capacity.

2-[(2,4-Difluorophenyl)carbamoyl]acetic Acid

Data Table: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The carbamoyl group may reduce water solubility compared to amino-linked analogs (e.g., Diclofenac sodium salt is highly soluble).

- LogP : Estimated XLogP3 ~3.2 (similar to Aceclofenac: 3.5), indicating moderate lipophilicity .

- Melting Point : Expected range 150–200°C, consistent with crystalline acetamide derivatives .

Biological Activity

2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid, also known by its CAS number 937604-95-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 324.16 g/mol

- CAS Number : 937604-95-0

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

A study on phenylacetic acid derivatives revealed that certain compounds can disrupt cell membrane integrity and inhibit protein synthesis in bacterial cells. The mechanism includes:

- Destruction of Cell Membrane Integrity : This leads to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : Affects the overall metabolism of the bacteria, leading to growth inhibition .

Anticancer Activity

In vitro studies have shown that derivatives with similar structures exhibit anticancer properties. The following points summarize the findings:

- Cell Viability Reduction : Compounds were tested against various cancer cell lines (e.g., A549 and Caco-2). Significant reductions in cell viability were observed, indicating potential cytotoxic effects.

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring significantly influenced the anticancer activity. For instance, electron-withdrawing groups enhanced activity against certain cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of phenylacetic acid derivatives against Agrobacterium tumefaciens. The results indicated:

- IC : 0.8038 mg/mL was determined for effective antibacterial action.

- Mechanism : The compound was found to significantly increase reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting oxidative stress as a contributing factor to its antibacterial effect .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of structurally related compounds:

- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).

- Results : Compounds showed a reduction in viability by up to 54.9% in Caco-2 cells when treated with specific derivatives. This suggests selective targeting of cancer cells based on structure .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC / Effect | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Agrobacterium tumefaciens | 0.8038 mg/mL | Disruption of membrane integrity; ROS production |

| Anticancer | A549 (lung cancer) | Up to 54.9% viability reduction | Inhibition of cell proliferation; apoptosis induction |

| Anticancer | Caco-2 (colorectal cancer) | Significant reduction noted | Structure-dependent cytotoxicity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of 2-(2-(N-(2,4-Dichlorophenyl)carbamoyl)phenyl)acetic acid?

- Methodological Answer : Multi-step synthesis protocols, such as coupling 2,4-dichloroaniline with a phenylacetic acid derivative via carbamoyl linkage, should be explored. Purification can be achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Monitoring reaction progress via thin-layer chromatography (TLC) and intermediate characterization using -NMR ensures stepwise fidelity . For scale-up, consider optimizing stoichiometry, reaction time, and temperature using design-of-experiments (DoE) approaches.

Q. Which analytical techniques are critical for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography (as demonstrated for analogous dichlorophenylacetic acid derivatives) provides definitive bond lengths and angles .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) identifies impurities .

- Functional Group Identification : Use - and -NMR to resolve the carbamoyl and acetic acid moieties. FT-IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm) .

Q. How can researchers validate the hydrogen-bonding interactions in this compound’s crystal lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular hydrogen bonds between the carbamoyl NH and acetic acid COO groups. Computational tools like Mercury (CCDC) can visualize and quantify these interactions. Comparative analysis with related structures (e.g., 2-(2,4-dichlorophenyl)acetic acid) highlights trends in supramolecular packing .

Advanced Research Questions

Q. What in silico approaches are suitable for predicting this compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should ecotoxicological studies be designed to assess environmental impacts?

- Methodological Answer : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna LC). Use high-resolution mass spectrometry (HRMS) to monitor degradation products in soil/water matrices. Compare results with structurally related herbicides (e.g., 2,4-Dichlorophenoxyacetic acid) to contextualize ecological risks .

Q. What strategies address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate results with orthogonal methods (e.g., enzymatic assays vs. cell viability). Perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) and assess changes via in vitro assays (e.g., IC against target enzymes). QSAR models can correlate substituent properties (Hammett σ values) with activity trends .

Q. What methodologies enable integration of this compound into supramolecular systems or metal-organic frameworks (MOFs)?

- Methodological Answer : Exploit hydrogen-bonding motifs (carbamoyl and acetic acid groups) to construct coordination polymers. Use solvothermal synthesis with transition metals (e.g., Zn) and characterize via SC-XRD and BET surface area analysis. Compare with analogous systems to optimize porosity and stability .

Notes

- Data Sources : Excluded commercial platforms (e.g., BenchChem) per guidelines. Relied on crystallographic data (Acta Crystallographica Section E), toxicological profiles (ATSDR), and synthetic methodologies from peer-reviewed contexts.

- Methodological Rigor : Emphasized reproducibility, validation, and integration with theoretical frameworks (e.g., QSAR, DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.